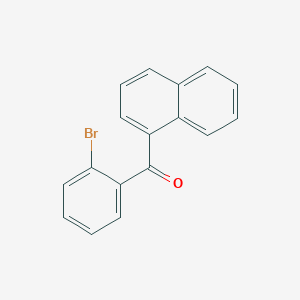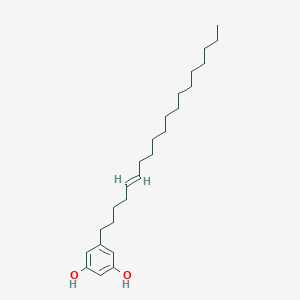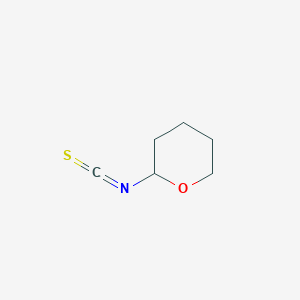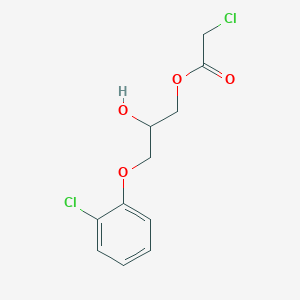
4,4'-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) is a bisphenol compound characterized by a cyclooctane ring connected to two symmetrical phenol groups, each substituted with two methyl groups at the 2 and 6 positions
準備方法
The synthesis of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of cyclooctane derivatives with phenol derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclooctane is reacted with 2,6-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides, forming ethers or esters, respectively.
科学的研究の応用
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polycarbonates and epoxy resins, which are important materials in the production of plastics and coatings.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its phenolic structure.
Medicine: Research is being conducted on its potential use as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
作用機序
The mechanism of action of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals and prevent oxidative damage to cells and tissues.
類似化合物との比較
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can be compared to other bisphenol compounds such as:
Bisphenol A (BPA): BPA is widely used in the production of polycarbonates and epoxy resins but has raised health concerns due to its estrogenic activity.
Bisphenol S (BPS): BPS is used as a substitute for BPA in various applications but has similar concerns regarding its safety.
Bisphenol F (BPF): BPF is another alternative to BPA with different physical and chemical properties, making it suitable for specific applications.
The uniqueness of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) lies in its cyclooctane ring structure, which provides distinct steric and electronic properties compared to other bisphenols, potentially leading to different reactivity and applications.
特性
| 92569-24-9 | |
分子式 |
C24H32O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
4-[1-(4-hydroxy-3,5-dimethylphenyl)cyclooctyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H32O2/c1-16-12-20(13-17(2)22(16)25)24(10-8-6-5-7-9-11-24)21-14-18(3)23(26)19(4)15-21/h12-15,25-26H,5-11H2,1-4H3 |
InChIキー |
HUAATXYPSWZODB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C2(CCCCCCC2)C3=CC(=C(C(=C3)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/no-structure.png)

![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)



![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)



